molecular formula C9H10O B043007 2-isopropenylphenol CAS No. 10277-93-7

2-isopropenylphenol

Cat. No. B043007
Key on ui cas rn: 10277-93-7
M. Wt: 134.17 g/mol
InChI Key: WUQYBSRMWWRFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04709004

Procedure details

A distillation flask equipped with a Vigreux column was charged with 70.0 g. (0.31 mole) of bisphenol A [2,2-bis(p-hydroxyphenyl)propane] and 0.2 g. of sodium hydroxide. The bisphenol A was pyrolyzed under reduced pressure at a bath temperature of 200° C. to 270° C. Over a period of about 50 minutes and under 10 mm. of pressure (mercury) a distillate of 68.1 g. of a mixture of phenol and isopropenylphenol was obtained.
Quantity
0.31 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2C=CC(O)=CC=2)(C)[CH3:9])=[CH:4][CH:3]=1.[OH-].[Na+].C1([OH:26])C=CC=CC=1>[Hg]>[C:8]([C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[OH:26])([CH3:11])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.31 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A distillation flask equipped with a Vigreux column
ADDITION
Type
ADDITION
Details
was charged with 70.0 g
CUSTOM
Type
CUSTOM
Details
temperature of 200° C. to 270° C

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(=C)(C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.